molecular formula C22H24N2O2 B7718128 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7718128
M. Wt: 348.4 g/mol
InChI Key: KVHUYPNZJRGURY-UHFFFAOYSA-N
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Description

1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrahydroquinoline family, which has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Studies have shown that this compound can inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as activate various antioxidant enzymes.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of various neurotransmitter systems, such as dopamine and serotonin, as well as the regulation of various ion channels and receptors.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively low toxicity and high stability. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other areas of scientific research, such as cancer biology and immunology.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in scientific research. While much is still unknown about its exact mechanism of action and potential applications, the research to date suggests that it may have a range of beneficial effects, particularly in the field of neuroprotection. Further research is needed to fully elucidate its potential and to explore its applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product can be purified through various methods, including column chromatography or recrystallization.

Scientific Research Applications

1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of interest is its potential as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory effects in vitro and in vivo.

properties

IUPAC Name

[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-6-4-7-18(14-16)22(26)24-13-5-8-17-15-19(9-10-20(17)24)21(25)23-11-2-3-12-23/h4,6-7,9-10,14-15H,2-3,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHUYPNZJRGURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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